molecular formula C8H6Cl2O B1590409 2-(3,4-Dichloro-phenyl)-oxirane CAS No. 52909-94-1

2-(3,4-Dichloro-phenyl)-oxirane

Cat. No. B1590409
CAS RN: 52909-94-1
M. Wt: 189.04 g/mol
InChI Key: HIOFHWTUAOODBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of substituted aryl amines, which are treated with phosgene to form isocyanate derivatives. These are subsequently reacted with dimethylamine to give the final product .

Scientific Research Applications

Medicinal Chemistry Applications

  • Hypoglycemic Activity : The synthesis and study of 2-(phenylalkyl)oxirane-2-carboxylic acids, structurally related to 2-(3,4-Dichloro-phenyl)-oxirane, demonstrated significant blood glucose-lowering activities in fasted rats. This suggests potential applications in developing treatments for conditions like diabetes. Among these compounds, one with a specific substitution pattern showed the most favorable activity, highlighting the importance of structural variation in medicinal applications (Eistetter & Wolf, 1982).

Organic Synthesis and Analytical Applications

  • Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as an enantiopure chiral resolution reagent, obtained from (2S,3S)-phenylglycidol. It is capable of reacting with various α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines. This underlines its utility in enantiomeric purity determinations, crucial in the synthesis of pharmaceuticals (Rodríguez-Escrich et al., 2005).

Materials Science Applications

  • Polymerization : The ring-opening polymerization of oxiranes, including those structurally similar to 2-(3,4-Dichloro-phenyl)-oxirane, leads to the production of polyethers and polyesters. These materials have applications in various industries, including plastics, coatings, and adhesives. The polymerization process's versatility allows for the creation of materials with tailored properties (Soeda et al., 2002).

Environmental and Safety Studies

  • Mutagenicity Testing : Oxiranes and siloranes, related to 2-(3,4-Dichloro-phenyl)-oxirane, have been analyzed for their potential mutagenic effects. Understanding these compounds' interactions with biological systems is essential for assessing their safety and environmental impact. The results contribute to the development of safer composite materials and help in regulatory compliance and environmental stewardship (Schweikl et al., 2002).

Safety And Hazards

Isocyanic acid, a related compound, is a strong irritant to tissue, especially eyes and mucous membranes .

properties

IUPAC Name

2-(3,4-dichlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOFHWTUAOODBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542856
Record name 2-(3,4-Dichlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichloro-phenyl)-oxirane

CAS RN

52909-94-1
Record name 2-(3,4-Dichlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Dichloro-phenyl)-oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-(3,4-dichlorophenyl)ethanone (5.1 g, 18.96 mmol) in methanol (50 mL) at 0° C. was added sodium borohydride (2.1 g, 56.98 mmol). The reaction mixture was stirred at 0° C. for 1 hour. The pH was adjusted to 12 using 2 M sodium hydroxide solution, the solvent was then removed under reduced pressure and the residue was dissolved in dichloromethane. The resultant solution was washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to give 2-(3,4-dichlorophenyl)oxirane (1.79 g, 50% crude). The crude product was used in the next step without further purification: 1H NMR (CDCl3, 500 MHz) δ 7.41 (d, J=8.5 Hz, 1H), 7.36 (d, J=2.0 Hz, 1H), 7.12 (dd, J=8.5, 2.0 Hz, 1H), 3.81 (dd, J=4.0, 2.5 Hz, 1H), 3.14 (dd, J=5.5, 4.0 Hz, 1H), 2.73 (dd, J=5.5, 2.5 Hz, 1H); ESI MS m/z 189 [M]+.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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